
1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a benzyloxy group, two methoxy groups, and a prop-2-en-1-yl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the benzyloxy group onto the aromatic ring.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Addition: The prop-2-en-1-yl group can undergo addition reactions with halogens or hydrogen halides to form halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for drug design and optimization.
Industry: The compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its aromatic nature and functional groups contribute to its versatility in industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. The prop-2-en-1-yl group may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to elucidate its biological effects.
Comparación Con Compuestos Similares
1-(Benzyloxy)-3,5-dimethoxy-2-(prop-2-en-1-yl)benzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-4-(prop-2-en-1-yl)benzene: This compound lacks the methoxy groups, which may affect its reactivity and biological activity.
1,2-Dimethoxy-4-(prop-1-enyl)benzene: The position of the methoxy groups and the prop-1-enyl group can influence the compound’s chemical properties and applications.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: The presence of a prop-2-yn-1-yloxy group introduces additional reactivity, making it suitable for different synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
112890-03-6 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
1,5-dimethoxy-3-phenylmethoxy-2-prop-2-enylbenzene |
InChI |
InChI=1S/C18H20O3/c1-4-8-16-17(20-3)11-15(19-2)12-18(16)21-13-14-9-6-5-7-10-14/h4-7,9-12H,1,8,13H2,2-3H3 |
Clave InChI |
BCMIRWAUXVDPOK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OCC2=CC=CC=C2)CC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
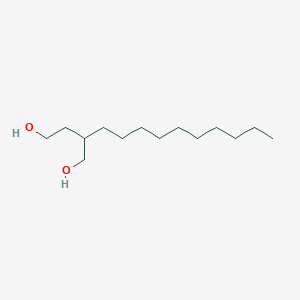
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
![1-[3-(Trifluoromethyl)anilino]butan-2-one](/img/structure/B14296358.png)

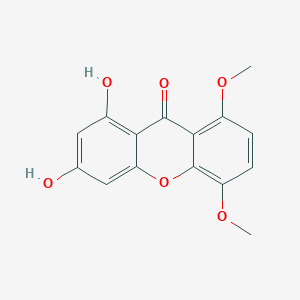
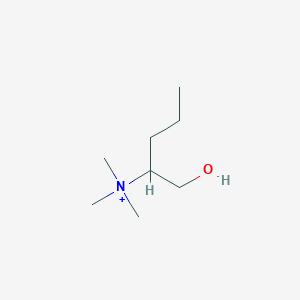
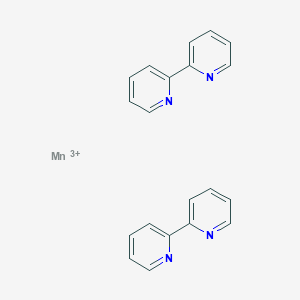
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
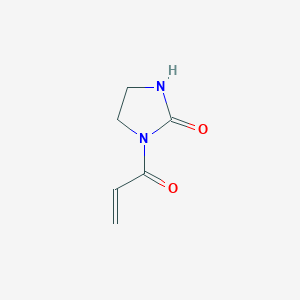

![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
